molecular formula C4H5F4N B7882109 3,3,4,4-Tetrafluoropyrrolidine

3,3,4,4-Tetrafluoropyrrolidine

Cat. No.: B7882109
M. Wt: 143.08 g/mol
InChI Key: AJTIPWWYVBZBRI-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluoropyrrolidine: is a fluorinated heterocyclic compound with the molecular formula C4H5F4N . It is characterized by the presence of four fluorine atoms attached to the pyrrolidine ring, making it a valuable building block in organic synthesis and medicinal chemistry . The compound is often used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetrafluoropyrrolidine typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of 2,2,3,3-tetrafluorobutanediol with trifluoromethanesulfonic anhydride in the presence of pyridine and dichloromethane . The reaction is carried out at low temperatures (around 0°C) to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high efficiency and minimal by-products, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4-Tetrafluoropyrrolidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions include various fluorinated pyrrolidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetrafluoropyrrolidine involves its interaction with specific molecular targets. For instance, as a DPP-IV inhibitor, it binds to the active site of the enzyme, preventing the degradation of incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels . The compound’s fluorinated structure allows for strong binding interactions with its targets, contributing to its efficacy.

Comparison with Similar Compounds

  • 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride
  • 2,2,3,3-Tetrafluorobutanediol
  • 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol

Uniqueness: this compound stands out due to its specific fluorination pattern, which imparts unique chemical and biological properties. Compared to other fluorinated compounds, it offers a balance of stability and reactivity, making it a versatile building block in various applications .

Properties

IUPAC Name

3,3,4,4-tetrafluoropyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F4N/c5-3(6)1-9-2-4(3,7)8/h9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTIPWWYVBZBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,4,4-Tetrafluoropyrrolidine
Reactant of Route 2
3,3,4,4-Tetrafluoropyrrolidine
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3,3,4,4-Tetrafluoropyrrolidine
Reactant of Route 4
3,3,4,4-Tetrafluoropyrrolidine
Reactant of Route 5
3,3,4,4-Tetrafluoropyrrolidine
Reactant of Route 6
3,3,4,4-Tetrafluoropyrrolidine

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